
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohept-2-en-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the bromine atom.
Cyclohex-2-enone: A simpler compound with a similar cyclohexenone ring structure.
Uniqueness
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
322000-37-3 |
|---|---|
Fórmula molecular |
C11H15BrO |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
(6R)-2-bromo-3-methyl-6-prop-1-en-2-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-5-4-8(3)11(12)10(13)6-9/h9H,1,4-6H2,2-3H3/t9-/m1/s1 |
Clave InChI |
GSAOETADSNHEGW-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@@H](CC1)C(=C)C)Br |
SMILES canónico |
CC1=C(C(=O)CC(CC1)C(=C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
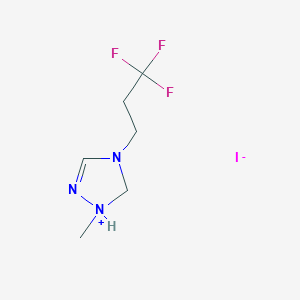
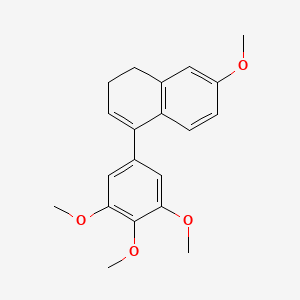
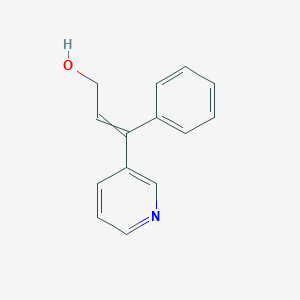
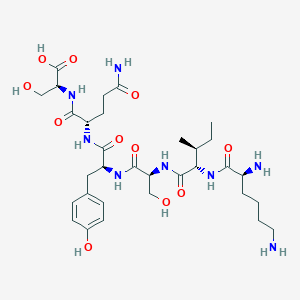
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
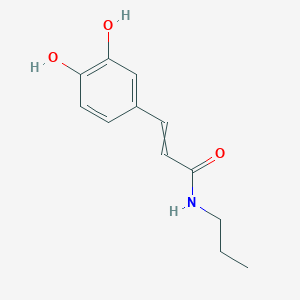
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
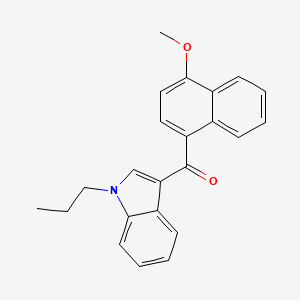

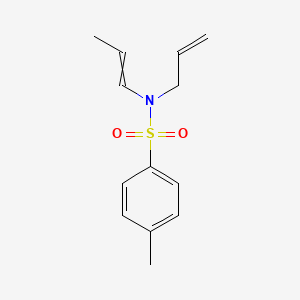
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
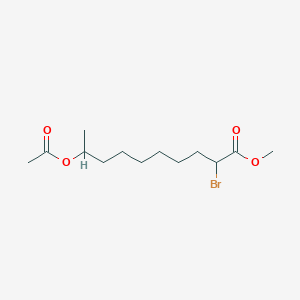
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
